molecular formula C19H20N2O B11833236 2(1H)-Quinolinone, 7-(dimethylamino)-1-ethyl-3-phenyl- CAS No. 13468-27-4

2(1H)-Quinolinone, 7-(dimethylamino)-1-ethyl-3-phenyl-

Cat. No.: B11833236
CAS No.: 13468-27-4
M. Wt: 292.4 g/mol
InChI Key: ONUKVSFEFHPRKD-UHFFFAOYSA-N
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Description

This compound (CAS identifiers: 2(1H)-Quinolinone, 7-(dimethylamino)-1-ethyl-3-phenyl-; synonyms include Carbostyril 165 and others) is a quinolinone derivative featuring a dimethylamino group at position 7, an ethyl substituent at position 1, and a phenyl group at position 3 . The quinolinone core, a bicyclic structure combining a benzene ring fused to a pyrrolidinone moiety, is critical for its electronic and steric properties.

Properties

CAS No.

13468-27-4

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

7-(dimethylamino)-1-ethyl-3-phenylquinolin-2-one

InChI

InChI=1S/C19H20N2O/c1-4-21-18-13-16(20(2)3)11-10-15(18)12-17(19(21)22)14-8-6-5-7-9-14/h5-13H,4H2,1-3H3

InChI Key

ONUKVSFEFHPRKD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)N(C)C)C=C(C1=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 7-(dimethylamino)-1-ethyl-3-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate precursor, such as an aniline derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine as the nucleophile.

    Ethylation and Phenylation: The ethyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively, using appropriate alkyl and aryl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 7-(dimethylamino)-1-ethyl-3-phenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the dimethylamino, ethyl, or phenyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different chemical and physical properties compared to the parent compound.

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the quinolone family, known for diverse biological activities. Its unique structure allows it to serve as a scaffold for developing new therapeutic agents. Research indicates that modifications to the quinolinone structure can significantly alter biological activity, suggesting that this compound may interact uniquely with various biological targets.

Potential Therapeutic Applications

  • Antimicrobial Activity : Similar compounds have shown promising antibacterial properties. Investigating the antimicrobial efficacy of 2(1H)-quinolinone derivatives could lead to the development of new antibiotics.
  • Cancer Treatment : The compound may exhibit anticancer properties, as quinoline derivatives are often evaluated for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects : Given its structural similarities to known neuroprotective agents, studies could explore its potential in treating neurodegenerative diseases by examining its interactions with monoamine oxidases and cholinesterases.

Organic Synthesis

2(1H)-Quinolinone, 7-(dimethylamino)-1-ethyl-3-phenyl- can undergo various chemical reactions that make it valuable in organic synthesis:

Synthesis Routes

  • Phosphonates Formation : The compound can react with phosphorus reagents to yield phosphonates, which are important intermediates in organic synthesis.
  • Dithiophosphoric Acid Reactions : Interaction with dithiophosphoric acids can produce new derivatives, enhancing the compound's versatility in synthetic applications.

Case Studies

Research has demonstrated successful multi-step synthesis routes for generating complex derivatives from this quinolinone. For instance, using 3-[(E)-3-(dimethylamino)-2-propenoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone as a precursor has shown promising results in creating more complex structures through targeted reactions with phosphonates.

Analytical Applications

The compound is also notable for its utility in analytical chemistry:

High-Performance Liquid Chromatography (HPLC)

The separation and analysis of 2(1H)-quinolinone, 7-(dimethylamino)-1-ethyl-3-phenyl- can be performed using reverse-phase HPLC. A typical mobile phase consists of acetonitrile and water, with phosphoric acid or formic acid as additives for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities and pharmacokinetic studies.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 7-(dimethylamino)-1-ethyl-3-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in Quinolinone Derivatives

The target compound is compared to structurally related quinolinones below:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
7-(Dimethylamino)-4-methyl-2(1H)-quinolinone 7-(dimethylamino), 4-methyl C₁₂H₁₄N₂O 202.25 Density: 1.135 g/cm³; Boiling point: 406.4°C
5-Amino-2(1H)-quinolinone 5-amino C₉H₈N₂O 160.17 Potential for hydrogen bonding
3-Amino-1-[2-(dimethylamino)ethyl]-3,4-dihydro-2(1H)-quinolinone 3-amino, 1-(dimethylaminoethyl), dihydro C₁₃H₁₉N₃O 233.31 Partial saturation alters aromaticity
Brexpiprazole (HY-15780) 7-[4-(4-benzo[b]thien-4-yl-piperazinyl)butoxy] C₂₅H₂₇N₃O₂S 433.57 Antipsychotic activity; bulky substituents

Key Observations :

  • Substituent Position and Type: The ethyl and phenyl groups in the target compound enhance steric bulk compared to methyl or amino substituents in analogs. This may reduce solubility but improve lipid membrane permeability .
  • Saturation: Dihydroquinolinones (e.g., CAS 600157-57-1) exhibit reduced aromatic conjugation, affecting UV absorption and metabolic stability .

Physical and Chemical Properties

  • Density and Boiling Point : The 4-methyl analog (CAS 26078-23-9) has a density of 1.135 g/cm³ and boiling point of 406.4°C . The target compound’s larger substituents likely increase molecular weight, raising boiling point and density slightly.
  • Solubility: The dimethylamino group improves polar solvent solubility, whereas the phenyl group enhances lipophilicity, creating a balance suitable for drug delivery .

Biological Activity

2(1H)-Quinolinone, 7-(dimethylamino)-1-ethyl-3-phenyl- (CAS No. 13468-27-4) is a compound belonging to the quinolone family, known for its diverse biological activities and applications in medicinal chemistry. Its unique structure comprises a quinolinone core with a dimethylamino group and an ethyl substituent, which may influence its pharmacological properties.

The molecular formula of this compound is C19H20N2OC_{19}H_{20}N_{2}O, with a molecular weight of approximately 292.4 g/mol. The predicted boiling point is around 457.9 °C, and it has a density of 1.147 g/cm³. The compound exhibits typical chemical reactivities associated with quinolinones, including interactions with phosphorus reagents and dithiophosphoric acids, leading to the formation of various derivatives .

The biological activity of quinolone derivatives often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This mechanism leads to the disruption of bacterial cell division and ultimately cell death. Understanding the binding affinity of 2(1H)-quinolinone, 7-(dimethylamino)-1-ethyl-3-phenyl- to these targets could reveal its therapeutic potential .

Structure-Activity Relationship (SAR)

The substitution pattern on the quinoline ring significantly influences biological activity. For example:

Compound NameStructural FeaturesUnique Properties
4-HydroxyquinolineHydroxyl group at position 4Known for antioxidant properties
7-AminoquinolineAmino group at position 7Exhibits strong antibacterial activity
3-MethylquinolineMethyl group at position 3Used as a fluorescent probe
Pyrimido[5,4-c]quinolineHybrid structure combining pyrimidine and quinolineNotable for diverse biological activities

The unique substitution in 2(1H)-quinolinone, 7-(dimethylamino)-1-ethyl-3-phenyl- may enhance its solubility and bioavailability compared to other compounds in the quinolone family .

Case Studies

Recent investigations into related compounds have demonstrated their potential in treating infections caused by Mycobacterium tuberculosis. For example, a study published in the Journal of Medicinal Chemistry highlighted the efficacy of substituted quinolones against both replicating and non-replicating strains of this bacterium . Although direct studies on our compound are scarce, these findings underscore the importance of further research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-(dimethylamino)-1-ethyl-3-phenyl-2(1H)-quinolinone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Vilsmeier-Haack reactions using MSCL-DMF/DMAC reagents to introduce chloro-formyl/acetyl groups at specific positions . Alternatively, multi-step protocols involving cyclization of substituted anilines with ethyl acetoacetate derivatives under reflux (methanol/water, 12–24 hours) are effective. Key steps include optimizing temperature (80–100°C) and stoichiometric ratios of dimethylamine sources. Yields typically range from 45% to 68%, depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Which spectroscopic techniques are most reliable for characterizing this quinolinone derivative?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming substitution patterns:

  • ¹H NMR : The dimethylamino group (δ 2.8–3.1 ppm) and ethyl chain (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for CH₂) are diagnostic .
  • ¹³C NMR : The carbonyl signal (C-2, δ 160–165 ppm) and aromatic carbons (C-3 phenyl, δ 125–140 ppm) confirm the core structure.
  • Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns for Cl/Br-containing intermediates .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Begin with in vitro cytotoxicity screens (e.g., MTT assay) using cancer cell lines (HeLa, MCF-7) and non-cancerous cells (HEK-293) to assess selectivity. Antimicrobial activity can be tested via broth microdilution (MIC against S. aureus, E. coli). Dose-response curves (0.1–100 µM) and IC₅₀ calculations are essential for prioritizing compounds for in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Focus on modifying three regions:

  • Position 7 : Replace dimethylamino with pyrrolidino or morpholino groups to study amine size/electron effects.
  • Position 3 : Introduce electron-withdrawing (NO₂) or donating (OCH₃) groups on the phenyl ring to modulate π-π stacking.
  • Position 1 : Test alkyl vs. aryl substitutions (e.g., methyl, benzyl) to assess steric impacts on receptor binding.
    Use molecular docking (PDB: PI3Kδ for anticancer activity) and compare with experimental IC₅₀ values .

Q. How should conflicting data in pharmacological studies be resolved (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer : Contradictions often arise from:

  • Assay Conditions : Differences in cell passage number, serum concentration, or incubation time. Standardize protocols using CLSI guidelines.
  • Compound Purity : Verify purity (>95%) via HPLC and control for hygroscopicity.
  • Metabolic Stability : Perform hepatic microsome assays (human/rat) to identify rapid degradation in certain media .

Q. What strategies mitigate toxicity while retaining bioactivity in in vivo models?

  • Methodological Answer :

  • Prodrug Design : Mask the 4-hydroxy group with acetyl or PEGylated moieties to enhance solubility and reduce hepatic toxicity .
  • Co-administration : Combine with CYP450 inhibitors (e.g., ketoconazole) to prevent rapid metabolism.
  • Dosing Regimens : Optimize intermittent dosing (e.g., 5 mg/kg every 72 hours) to balance efficacy and nephrotoxicity observed in rodent models .

Key Considerations for Researchers

  • Safety : Use PPE (gloves, goggles) due to potential mutagenicity observed in Ames tests for related quinolinones .
  • Data Reproducibility : Share raw spectral data (NMR, MS) via repositories like Zenodo to facilitate cross-study validation.
  • Collaborative Opportunities : Partner with crystallography labs to solve X-ray structures (as in ) for unambiguous confirmation of regiochemistry.

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